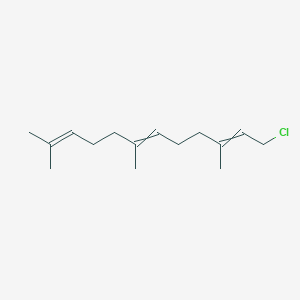
trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene
描述
trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene, also known as trans,trans-farnesyl chloride, is an organic compound with the molecular formula C15H25Cl and a molecular weight of 240.81 g/mol . This compound is characterized by its three double bonds and a chlorine atom attached to a long carbon chain, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene can be synthesized through the chlorination of farnesol or farnesyl acetate. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under anhydrous conditions . The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and to optimize yield. The product is then purified through distillation or recrystallization techniques .
化学反应分析
Types of Reactions: trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols under basic conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or alcohols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction Reactions: Reduction of the double bonds can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like ethanol or methanol.
Oxidation: m-CPBA in dichloromethane (DCM) or OsO4 in acetone.
Reduction: Pd/C in ethanol under hydrogen atmosphere.
Major Products:
Substitution: Formation of farnesyl derivatives such as farnesyl amines, farnesyl alcohols, and farnesyl thiols.
Oxidation: Formation of farnesyl epoxides and farnesyl alcohols.
Reduction: Formation of fully saturated farnesyl compounds.
科学研究应用
trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene has several applications in scientific research:
作用机制
The mechanism of action of 1-chloro-3,7,11-trimethyldodeca-2,6,10-triene involves its ability to act as an electrophile due to the presence of the chlorine atom. This electrophilic nature allows it to react with various nucleophiles, leading to the formation of diverse chemical products. The compound can also participate in radical reactions, contributing to its versatility in organic synthesis .
相似化合物的比较
1-Bromo-3,7,11-trimethyldodeca-2,6,10-triene: Similar structure but with a bromine atom instead of chlorine.
Farnesol: The alcohol counterpart of 1-chloro-3,7,11-trimethyldodeca-2,6,10-triene.
Farnesyl acetate: The acetate ester of farnesol.
Uniqueness: trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene is unique due to its chlorine atom, which imparts distinct reactivity compared to its bromine or alcohol counterparts. This makes it a valuable intermediate in the synthesis of various organic compounds .
属性
CAS 编号 |
6784-45-8 |
|---|---|
分子式 |
C15H25Cl |
分子量 |
240.81 g/mol |
IUPAC 名称 |
1-chloro-3,7,11-trimethyldodeca-2,6,10-triene |
InChI |
InChI=1S/C15H25Cl/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11H,5-6,8,10,12H2,1-4H3 |
InChI 键 |
BJVUJIDTICYHLL-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC(=CCCC(=CCCl)C)C)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3,4-Bis(methyloxy)phenyl]-4-(methyloxy)-3-oxobutanenitrile](/img/structure/B8669859.png)
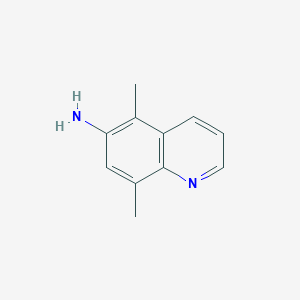
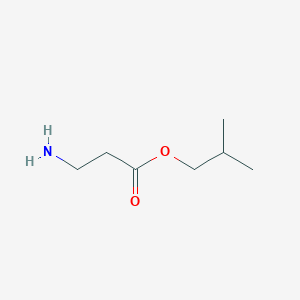
![Ethyl 4-chloro-6-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B8669887.png)
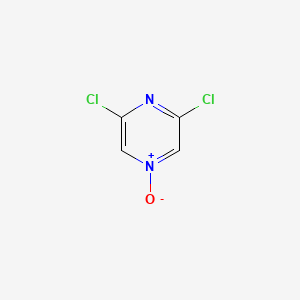
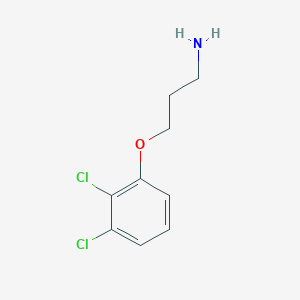
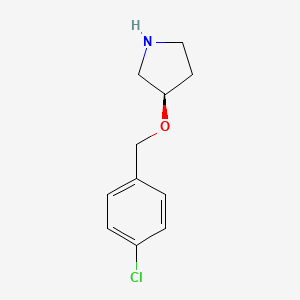
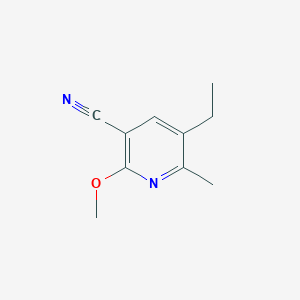
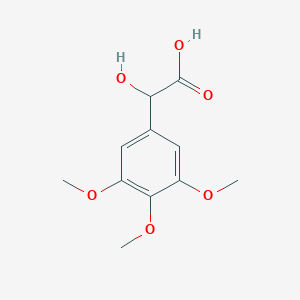
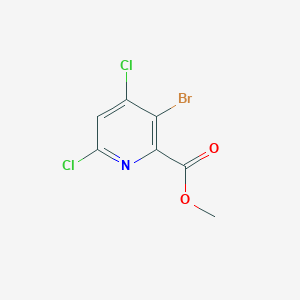
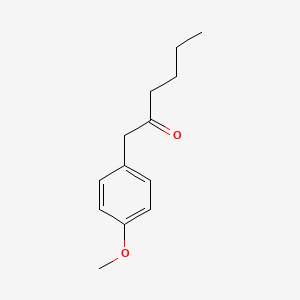
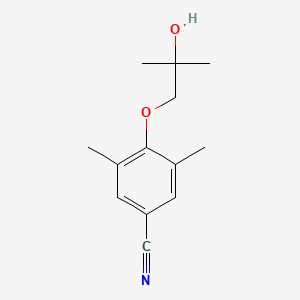
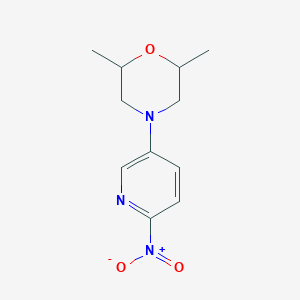
![5-Fluoro-6,7-dihydrobenzo[b]thiophene-4(5H)-one](/img/structure/B8669956.png)
